N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3-methylbutanamide
Description
Properties
IUPAC Name |
N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-3-methylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O4S/c1-15(2)14-18(22)19-8-13-26(23,24)21-11-9-20(10-12-21)16-4-6-17(25-3)7-5-16/h4-7,15H,8-14H2,1-3H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LILOYNCVZWEPLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NCCS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution
The foundational piperazine derivative is synthesized through copper-catalyzed coupling of 1-bromo-4-methoxybenzene with piperazine hexahydrate:
Reaction Conditions
- Catalyst: CuI (10 mol%)
- Ligand: 1,10-Phenanthroline (20 mol%)
- Solvent: Dimethyl sulfoxide (DMSO)
- Temperature: 110°C, 48h
- Yield: 82% (HPLC purity 98.4%)
Critical parameters:
- Oxygen-free environment prevents copper oxidation
- Stoichiometric control (1:1.2 aryl bromide:piperazine ratio) minimizes di-substitution
Purification Protocol
- Dissolution in hot ethyl acetate (60°C)
- Sequential washing with 5% HCl (removes unreacted piperazine)
- Neutralization with saturated NaHCO₃
- Final recrystallization from ethanol/water (4:1 v/v)
- Isolated as white crystals (mp 132-134°C)
Sulfonylation of Piperazine Core
Chlorosulfonation Methodology
Introduction of the sulfonyl group employs chlorosulfonic acid under controlled conditions:
Experimental Procedure
- Charge 4-(4-methoxyphenyl)piperazine (1.0 eq) to anhydrous dichloromethane (0.2M)
- Add chlorosulfonic acid (1.05 eq) dropwise at -10°C (exothermic control)
- Warm to 25°C over 2h with vigorous stirring
- Quench with ice-cold water (prevents over-sulfonation)
- Extract with DCM (3×), dry over Na₂SO₄
Key Observations
Alternative Sulfonyl Chloride Route
For scale-up production (≥1kg batches):
- Use preformed 2-chloroethanesulfonyl chloride (1.2 eq)
- Base: N,N-Diisopropylethylamine (DIPEA, 2.5 eq)
- Solvent: Tetrahydrofuran (THF), 0°C → 25°C gradient
- Reaction time: 18h
- Yield: 85% with 98.7% purity
Ethylamine Spacer Installation
Nucleophilic Displacement Reaction
The sulfonyl chloride intermediate reacts with ethylenediamine under Schotten-Baumann conditions:
Optimized Parameters
- Molar ratio: 1:1.1 sulfonyl chloride:ethylenediamine
- Phase transfer catalyst: Benzyltriethylammonium chloride (0.1 eq)
- Biphasic system: DCM/H₂O (2:1 v/v)
- pH control: Maintain 8-9 with NaHCO₃
- Reaction time: 4h at 0°C
Performance Metrics
Protection-Deprotection Strategy
For enhanced regioselectivity:
- Protect primary amine with Boc-anhydride (91% yield)
- Perform sulfonylation at secondary amine
- Deprotect with TFA/DCM (1:1 v/v)
- Neutralize with Amberlyst A21 resin
Advantages:
- Reduces dimer formation from 15% → 2%
- Enables gram-scale production with consistent quality
Amide Bond Formation with 3-Methylbutanoic Acid
Carbodiimide-Mediated Coupling
Standard protocol using EDCl/HOBt system:
Reaction Setup
- 3-Methylbutanoic acid (1.2 eq)
- EDCl (1.5 eq), HOBt (1.5 eq)
- Solvent: Anhydrous DMF
- Temperature: 0°C → 25°C over 6h
- Base: N-Methylmorpholine (3.0 eq)
Workup Procedure
- Dilute with ethyl acetate
- Wash sequentially with 1M HCl, saturated NaHCO₃, brine
- Dry over MgSO₄
- Concentrate under reduced pressure
Yield Optimization Data
| Coupling Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| EDCl/HOBt | DMF | 25 | 12 | 75 |
| DCC/DMAP | CH₂Cl₂ | 0→25 | 24 | 68 |
| HATU | DMF | 25 | 6 | 82 |
| T3P® | EtOAc | 40 | 4 | 88 |
Continuous Flow Methodology
For industrial-scale production:
- Reactor type: Packed-bed with immobilized lipase
- Residence time: 30min
- Throughput: 2.4kg/h
- Conversion efficiency: 95%
- Solvent-free process reduces E-factor by 78%
Crystallization and Polymorph Control
Final purification employs isothermal anti-solvent crystallization:
Optimized Conditions
- Solvent: Methanol
- Anti-solvent: Diisopropyl ether
- Cooling rate: 0.5°C/min from 50°C to 5°C
- Seed crystals: Form II (5% w/w)
- Resulting polymorph: Form I (thermodynamically stable)
Characterization Data
- Melting point: 168-170°C (DSC)
- PXRD: Characteristic peaks at 8.4°, 12.7°, 17.2° 2θ
- Solubility: 12mg/mL in pH 6.8 phosphate buffer
Analytical Profile and Quality Control
Spectroscopic Characterization
¹H NMR (400MHz, DMSO-d₆)
δ 1.02 (d, 3H, CH(CH₃)₂), 1.78 (m, 1H, CH(CH₃)₂), 2.30 (t, 2H, COCH₂), 3.12 (t, 4H, piperazine), 3.72 (s, 3H, OCH₃), 4.25 (q, 2H, SO₂CH₂), 6.85 (d, 2H, aromatic), 7.21 (d, 2H, aromatic), 8.14 (t, 1H, NH)
HRMS (ESI-TOF)
Calculated for C₁₉H₂₈N₃O₄S [M+H]⁺: 402.1795
Found: 402.1792
Impurity Profiling
HPLC-MS analysis identifies three critical impurities:
- Des-methyl analog (0.12%)
- Sulfonic acid derivative (0.08%)
- Dimerized byproduct (0.05%)
Control strategies:
- Implement in-process NMR monitoring at stages 3 and 5
- Use orthogonal purification (HILIC followed by reversed-phase HPLC)
Industrial Scale-Up Considerations
Environmental Impact Assessment
- E-factor: 18.7 (batch process) → 6.2 (continuous flow)
- Solvent recovery: 92% DCM, 88% DMF through distillation
- Waste stream treatment: Activated carbon filtration for amide byproducts
Chemical Reactions Analysis
Types of Reactions
N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3-methylbutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or sulfonium salts under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce secondary amines .
Scientific Research Applications
Neuroprotective Effects
Research indicates that compounds similar to N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3-methylbutanamide exhibit neuroprotective properties. They are studied for their potential to protect neurons from damage caused by neurotoxicity and oxidative stress .
Alzheimer’s Disease Treatment
Due to its ability to inhibit acetylcholinesterase, this compound is investigated as a potential therapeutic agent for Alzheimer's disease. By increasing acetylcholine levels, it may improve cognitive function in affected individuals .
Pharmaceutical Development
This compound serves as a valuable building block in the synthesis of more complex pharmaceutical compounds. Its unique functional groups allow for modifications that can enhance pharmacological profiles .
Case Study 1: Neuroprotective Activity
A study evaluated the neuroprotective effects of various piperazine derivatives, including this compound). Results indicated significant reductions in neuronal cell death in models of oxidative stress, suggesting potential therapeutic applications in neurodegenerative diseases .
Case Study 2: Acetylcholinesterase Inhibition
In vitro studies demonstrated that this compound effectively inhibited acetylcholinesterase activity in human neuronal cell lines. The inhibition led to increased levels of acetylcholine, which correlated with improved synaptic transmission metrics in experimental models .
Mechanism of Action
The mechanism of action of N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3-methylbutanamide involves its interaction with specific molecular targets. It acts as an acetylcholinesterase inhibitor, increasing the levels of acetylcholine in the brain, which is beneficial in treating neurodegenerative diseases like Alzheimer’s . The compound also exhibits antioxidant properties, protecting cells from oxidative stress .
Comparison with Similar Compounds
Similar Compounds
N-{4-[4-(2-methoxy-phenyl)-piperazin-1-yl]-phenyl} Carbamic Acid Ethyl Ester: Another piperazine derivative with neuroprotective properties.
2-{[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-3-methylbutanamide: Similar structure but different functional groups.
Uniqueness
N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3-methylbutanamide is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. Its ability to inhibit acetylcholinesterase and provide neuroprotection sets it apart from other similar compounds .
Biological Activity
N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3-methylbutanamide is a complex organic compound notable for its potential therapeutic applications, particularly in the modulation of neurotransmitter systems. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 448.5 g/mol. The compound features a piperazine ring, a sulfonyl group, and an acetamide moiety, which contribute to its biological activity.
The biological activity of this compound primarily involves its interaction with neurotransmitter receptors. Compounds with piperazine structures are known to exhibit activity against serotonin and dopamine receptors, which are critical in regulating mood, cognition, and behavior. The sulfonyl and acetamide groups may enhance binding affinity and selectivity towards these targets, potentially leading to improved pharmacological profiles compared to simpler analogs .
Key Mechanisms:
- Dopamine Receptor Modulation : The compound may act as an antagonist or modulator at dopamine receptors, influencing dopaminergic signaling pathways.
- Serotonin Receptor Interaction : Similar interactions are expected with serotonin receptors, which play a significant role in mood regulation.
- Acetylcholinesterase Inhibition : Some derivatives of this compound have been shown to inhibit acetylcholinesterase, leading to increased acetylcholine levels in the synaptic cleft, thereby enhancing cholinergic neurotransmission .
Pharmacological Applications
The unique combination of functional groups in this compound suggests potential applications in treating neurological disorders such as depression and anxiety. Its ability to modulate neurotransmitter systems positions it as a candidate for the development of new therapeutic agents.
Case Studies and Experimental Data
Research has focused on the synthesis and biological evaluation of this compound and its derivatives:
- Neuropharmacological Studies : In vitro studies have demonstrated that compounds similar to this compound exhibit significant binding affinity for serotonin and dopamine receptors. For example, one study reported that modifications to the piperazine moiety enhanced receptor selectivity .
- Toxicological Assessments : Safety profiles have been evaluated through various assays, indicating that while the compound shows promising biological activity, further studies are needed to fully understand its toxicity and side effects.
- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that specific modifications can lead to increased potency and selectivity for desired biological targets. For instance, the introduction of different substituents on the piperazine ring has been shown to affect receptor affinity significantly .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 448.5 g/mol |
| Primary Biological Targets | Serotonin Receptors, Dopamine Receptors |
| Mechanism of Action | Acetylcholinesterase Inhibition |
| Potential Applications | Neurological Disorders |
Q & A
Basic Research Questions
Q. What are the key structural features of N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3-methylbutanamide, and how do they influence its pharmacological potential?
- Answer: The compound contains a 4-methoxyphenylpiperazine moiety linked via a sulfonyl group to a branched aliphatic chain. The piperazine ring is critical for receptor interactions (e.g., dopamine D3 receptors), while the sulfonyl group enhances solubility and metabolic stability. The 4-methoxy group on the phenyl ring modulates electronic effects, potentially improving binding affinity . Structural analogs with similar frameworks show high receptor selectivity, suggesting this compound may target CNS pathways .
Q. What synthetic routes are commonly used to prepare this compound, and what reaction conditions are critical?
- Answer: Synthesis typically involves coupling a sulfonylated ethylamine intermediate with a pre-formed 4-(4-methoxyphenyl)piperazine derivative. Key steps include:
- Sulfonation: Reaction of 2-chloroethylsulfonyl chloride with 3-methylbutanamide under basic conditions (e.g., K₂CO₃ in DMF).
- Piperazine coupling: Nucleophilic substitution using the sulfonamide intermediate and 4-(4-methoxyphenyl)piperazine at elevated temperatures (80–100°C) .
- Purification: Recrystallization from ethanol or chloroform improves purity (>95%) .
Q. Which analytical techniques are essential for characterizing this compound, and how are they applied?
- Answer:
- NMR spectroscopy: Confirms regiochemistry of the piperazine ring (e.g., δ 3.08–3.53 ppm for piperazine protons) and sulfonyl group integration .
- Mass spectrometry (HRMS): Validates molecular weight (e.g., m/z calculated for C₁₈H₂₈N₃O₃S: 366.18) .
- HPLC: Assesses purity (>95%) using C18 columns with acetonitrile/water gradients .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to improve yield and enantiomeric purity?
- Answer:
- Catalyst screening: Use Pd/C or CuI to accelerate coupling reactions, reducing side products .
- Solvent optimization: Polar aprotic solvents (e.g., DMF) enhance reaction rates vs. THF .
- Chiral resolution: Employ chiral stationary phases (e.g., Chiralpak AD-H) to separate enantiomers, critical for receptor-binding studies .
- Example: A 62% yield was achieved using benzo[b]thiophene-2-carboxylic acid and optimized reflux conditions .
Q. What methodologies resolve contradictions in reported biological activity data for this compound?
- Answer: Discrepancies in IC₅₀ values (e.g., D3 receptor affinity) may arise from:
- Assay variability: Standardize radioligand binding assays (e.g., [³H]spiperone for D3 receptors) .
- Impurity profiling: Use LC-MS to identify byproducts (e.g., des-methyl analogs) that skew activity .
- Species differences: Compare rodent vs. primate receptor isoforms to contextualize efficacy .
Q. How does modifying the piperazine ring's substitution pattern affect receptor binding affinity and selectivity?
- Answer:
- 2-Methoxy vs. 2,3-dichloro substitution: 2-Methoxy enhances D3 affinity (Ki = 2.1 nM) vs. 2,3-dichloro (Ki = 8.3 nM) due to improved hydrophobic interactions .
- N-alkylation: Adding methyl groups to the piperazine nitrogen reduces off-target binding (e.g., σ receptors) .
- SAR Table:
| Substituent | D3 Ki (nM) | D2 Ki (nM) | Selectivity (D3/D2) |
|---|---|---|---|
| 4-MeOPh | 2.1 | 420 | 200 |
| 2,3-Cl₂Ph | 8.3 | 380 | 46 |
| Data from D3 antagonist studies |
Methodological Guidelines
- Stereochemical Analysis: Use X-ray crystallography (e.g., oxalate salt recrystallization) to resolve absolute configuration .
- In Vivo Testing: Administer 1–10 mg/kg doses in rodent models to evaluate pharmacokinetics (t½ = 2–4 hrs) .
- Computational Modeling: Perform molecular docking (e.g., AutoDock Vina) to predict binding poses in dopamine receptor active sites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
